REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)([CH3:3])[CH3:2].[Li+].[Cl:9][C:10]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][N:11]=1.C1C[O:20]CC1>>[Cl:9][C:10]1[C:15]([F:16])=[C:14]([C:1]([OH:20])([CH3:3])[CH3:2])[CH:13]=[CH:12][N:11]=1 |f:0.1|
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Name
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|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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acetone (pre-dried twice over activated 4 Å molecular sieves)
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Type
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ADDITION
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Details
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was added dropwise
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature
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Type
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CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl solution (10 ml)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (50 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (silica; 10-20% EtOAc/isohexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1F)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 687 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |